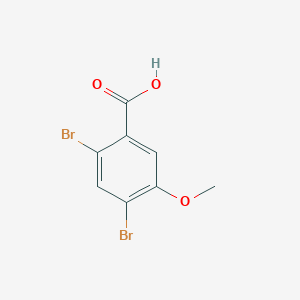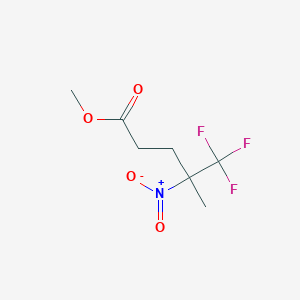
4-(Chlorodifluoromethoxy)benzoyl chloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorodifluoromethoxy)benzoyl chloride, 95% (4-CFMBC-95) is an organochloride compound primarily used in scientific research. It is a colorless liquid with a boiling point of 114-115°C and a melting point of -14°C. 4-CFMBC-95 is a versatile compound, used in a variety of applications such as organic synthesis, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
4-(Chlorodifluoromethoxy)benzoyl chloride, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a useful starting material for the synthesis of a variety of compounds. It is also used in pharmaceutical research, as it has been used in the synthesis of a variety of drugs. Furthermore, 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% is used in biochemistry research, as it has been used in the synthesis of a variety of enzymes and other proteins.
Mecanismo De Acción
The mechanism of action of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% is not yet fully understood. It is believed that the compound acts as a Lewis acid catalyst, in which it facilitates the formation of a nucleophilic attack on the substrate molecule. This leads to the formation of a new bond between the two molecules, which is then stabilized by the Lewis acid-base interaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% are not yet fully understood. However, it is believed that the compound may have an effect on enzyme activity, as it has been used in the synthesis of a variety of enzymes and other proteins. Furthermore, 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% may have an effect on cellular metabolism, as it has been used in the synthesis of a variety of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% in laboratory experiments include its high purity, low cost, and versatility. Additionally, the compound can be stored at room temperature and has a relatively low toxicity.
The main limitation of using 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% in laboratory experiments is that it is flammable and should be handled with caution. Additionally, the compound should be stored in a cool, dry place and should be kept away from heat and light.
Direcciones Futuras
For 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% include further research into its biochemical and physiological effects, as well as its potential applications in organic synthesis, pharmaceuticals, and biochemistry. Additionally, further research into the mechanism of action of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% could lead to the development of new and improved catalysts for organic synthesis reactions. Finally, further research into the safety and toxicity of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% could lead to improved safety protocols for laboratory experiments.
Métodos De Síntesis
4-(Chlorodifluoromethoxy)benzoyl chloride, 95% is synthesized by the reaction of 4-chlorobenzoyl chloride with a mixture of chlorodifluoromethane and oxygen in the presence of a Lewis acid catalyst. The reaction is carried out at a temperature of 0-20°C and a pressure of 0.1-0.2 MPa. The reaction is typically complete in 1-2 hours and yields a final product of 95% purity.
Propiedades
IUPAC Name |
4-[chloro(difluoro)methoxy]benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCRKFYWMGVEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)



